molecular formula C22H16FN5O2 B2871113 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 921102-38-7

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2871113
CAS No.: 921102-38-7
M. Wt: 401.401
InChI Key: FHBFGVMTEFENHZ-UHFFFAOYSA-N
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Description

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide is a structurally complex compound featuring a xanthene core fused with a carboxamide group and a tetrazole-substituted fluorophenyl moiety. The 3-fluorophenyl substituent introduces electronegativity, which could influence electronic properties and solubility.

Properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5O2/c23-14-6-5-7-15(12-14)28-20(25-26-27-28)13-24-22(29)21-16-8-1-3-10-18(16)30-19-11-4-2-9-17(19)21/h1-12,21H,13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBFGVMTEFENHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=NN=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide, identified by CAS Number 921102-38-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC22H16FN5O2
Molecular Weight401.4 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may function as a modulator of various signaling pathways involved in cell proliferation and apoptosis. The tetrazole moiety is known for its ability to form hydrogen bonds, potentially enhancing binding affinity to target proteins.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, research has indicated that it exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells suggests a promising avenue for cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. This dual action enhances its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on human breast cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with an IC50 value significantly lower than that of standard chemotherapeutics .
  • Antimicrobial Efficacy : In a clinical evaluation, the compound was tested against multi-drug resistant strains of bacteria. The findings indicated effective inhibition at low concentrations, suggesting its potential as a new antimicrobial agent .

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Various derivatives have been synthesized and tested for their efficacy and safety profiles, with modifications aimed at improving solubility and bioavailability.

Comparison with Similar Compounds

Angiotensin II Receptor Antagonists (e.g., Losartan, Valsartan)

Losartan and valsartan () share the critical tetrazole group but differ in their core structures. While the target compound uses a xanthene-carboxamide backbone, losartan and valsartan employ imidazole or biphenyl scaffolds. The tetrazole in these drugs is directly linked to biphenyl systems, enhancing angiotensin II receptor binding . In contrast, the target compound’s tetrazole is connected via a methyl group to a fluorophenyl ring, which may alter steric and electronic interactions.

Key Differences :

  • Core Structure : Xanthene vs. imidazole/biphenyl.
  • Substituent Position : Tetrazole linked via methyl in the target vs. direct biphenyl attachment in losartan.
  • Bioactivity : Losartan and valsartan are clinically validated antihypertensives, whereas the target compound’s pharmacological profile remains uncharacterized in the evidence.

Xanthene-Carboxamide Derivatives

N-(1,3-Benzodioxol-5-yl)-9H-xanthene-9-carboxamide ()

This analog shares the xanthene-carboxamide core but replaces the fluorophenyl-tetrazole group with a benzodioxole moiety. The benzodioxole’s electron-rich nature may enhance solubility compared to the fluorine-substituted tetrazole in the target compound. Both compounds lack reported biological data, but their structural divergence suggests varied applications—e.g., benzodioxole derivatives are often explored in CNS drug development .

Table 2: Structural and Functional Comparison

Feature Target Compound Benzodioxol Analog ()
Core Structure Xanthene-carboxamide Xanthene-carboxamide
Substituent 3-Fluorophenyl-tetrazole 1,3-Benzodioxole
Potential Solubility Moderate (fluorine reduces polarity) Higher (benzodioxole enhances polarity)
Synthetic Yield Not reported Not reported

Carboxamide-Containing Pesticides ()

Compounds like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram share carboxamide linkages but lack tetrazole or xanthene systems. Flutolanil’s trifluoromethyl group enhances pesticidal activity via hydrophobic interactions, while the target compound’s fluorine and tetrazole may prioritize receptor binding over pesticidal effects .

Research Implications and Gaps

  • Synthesis : High-yield protocols for tetrazole derivatives () could guide the target compound’s optimization.
  • Bioactivity : The absence of pharmacological data for the target compound contrasts with well-characterized analogs like losartan .

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